2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group at the 6-position and a sulfanyl (-S-) moiety at the 3-position. The acetamide side chain is linked to an N-(2-methoxy-5-methylphenyl) group, contributing to its structural complexity.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-3-6-17(26-2)16(9-13)22-20(25)11-29-21-8-5-15(23-24-21)14-4-7-18-19(10-14)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDHTWWBSXZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reactions: The benzodioxole and pyridazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol.
Final Acetamide Formation: The final step involves the acylation of the amine group with 2-methoxy-5-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activity due to its interaction with various molecular targets:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of benzodioxole have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest .
- Antidiabetic Effects : Recent investigations into benzodioxole derivatives have highlighted their potential in managing diabetes. In vitro studies reported that certain derivatives could inhibit α-amylase activity, leading to reduced blood glucose levels in diabetic models .
- Antimicrobial Properties : Compounds featuring sulfanyl groups have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Anticancer Research
A study conducted on a series of benzodioxole derivatives, including those structurally related to our compound, revealed that these compounds could significantly reduce the viability of cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis rates .
Antidiabetic Activity
In a recent animal model study, researchers evaluated the antidiabetic effects of similar compounds by administering them to streptozotocin-induced diabetic mice. The results indicated a marked decrease in blood glucose levels post-treatment, suggesting that these compounds could be developed into therapeutic agents for diabetes management .
Antimicrobial Efficacy
A comparative analysis of sulfanyl-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) where modifications in the benzodioxole moiety enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations:
- Core Heterocycles : Pyridazine (target) vs. benzimidazole (3j/3k, 3y) or diazepine (11p). Pyridazine’s electron-deficient nature may alter binding kinetics compared to benzimidazole’s aromaticity or diazepine’s conformational flexibility.
- Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound may enhance solubility compared to pyridyl substituents in 3j/3k, while benzodioxol could improve CNS penetration relative to alkyl chains in 11p .
Research Methodologies and Structural Validation
Crystallographic tools like SHELX and WinGX () are critical for confirming the stereochemistry and packing of such compounds. For example:
- SHELXL’s refinement capabilities ensure precise determination of sulfur-containing groups (e.g., sulfanyl vs. sulfinyl) .
- WinGX’s integration with ORTEP enables visualization of anisotropic displacement parameters, crucial for validating the benzodioxol and pyridazine geometries .
Hypothetical Pharmacological Profiles
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol. The structure comprises a pyridazine ring, a thioether linkage, and an acetamide functional group, alongside a 2H-1,3-benzodioxole moiety which contributes to its unique properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain kinases and other proteins involved in cellular signaling pathways, thereby influencing processes such as cell proliferation and apoptosis .
Therapeutic Potential
- Antitumor Activity : Several derivatives of pyridazine compounds have shown promising antitumor effects by inhibiting key signaling pathways involved in cancer progression. The compound's structural features may enhance its binding affinity to target proteins .
- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. The thioether linkage may play a crucial role in mediating these effects .
- Antimicrobial Activity : Some studies have reported antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .
Study on Antitumor Activity
In a study evaluating the antitumor effects of pyridazine derivatives, it was found that compounds structurally related to This compound exhibited significant inhibitory effects on tumor cell lines, particularly those expressing mutated forms of kinases . The results highlighted the importance of structural modifications in enhancing bioactivity.
Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory properties revealed that the compound could inhibit NF-kB activation, leading to reduced expression of inflammatory mediators. This suggests a potential for developing therapeutic agents targeting chronic inflammatory conditions .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with related pyridazine derivatives was conducted:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | Moderate |
This table illustrates that the target compound exhibits high potential in both antitumor and anti-inflammatory activities compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
A reflux method using catalytic sulfuric acid (e.g., in methanol or acetic acid) is a common approach for synthesizing structurally similar acetamide derivatives, as demonstrated in pyridazinone synthesis . To optimize yield and purity, employ statistical Design of Experiments (DoE) methods to systematically vary parameters like temperature, solvent ratio, and reaction time. This reduces trial-and-error experimentation while identifying critical factors .
Q. How should researchers characterize the molecular structure and confirm purity?
Use a combination of NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination (if crystalline). Purity can be assessed via HPLC with UV detection (≥95% recommended for biological assays). For sulfanyl-acetamide derivatives, monitor sulfur-related oxidation byproducts using LC-MS .
Q. What solvent systems are compatible with this compound for in vitro studies?
Preliminary solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended. Avoid halogenated solvents if the sulfanyl group is prone to nucleophilic substitution. For stability, store lyophilized samples at –20°C and prepare working solutions fresh to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational chemistry improve reaction design and mechanistic understanding?
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates in the sulfanyl-acetamide formation pathway. Reaction path search algorithms, combined with machine learning, predict optimal conditions (e.g., solvent polarity, catalysts) to minimize side reactions like pyridazine ring decomposition . Tools like Gaussian or ORCA are standard for such analyses.
Q. How do structural modifications influence biological activity, and how can SAR be systematically explored?
Replace the benzodioxolyl group with bioisosteres (e.g., 2,3-dihydrobenzofuran) or modify the pyridazine ring’s substitution pattern to assess target binding affinity. Use molecular docking (AutoDock Vina, Schrödinger) to prioritize analogs with predicted enhanced interactions. Validate via in vitro assays (e.g., enzyme inhibition) and correlate with computed binding energies .
Q. What experimental strategies address contradictions in pharmacokinetic data across studies?
Cross-validate assay conditions (e.g., plasma protein binding protocols) and ensure compound integrity via stability studies under physiological pH/temperature. Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways. If discrepancies persist, apply multivariate analysis to isolate confounding variables (e.g., buffer composition, cell line variability) .
Q. How can reaction scalability be achieved without compromising yield or stereochemistry?
Implement continuous flow chemistry for precise control of exothermic steps (e.g., thiol-acetamide coupling). Use membrane separation technologies to isolate intermediates and reduce purification losses. Monitor reaction progression in real-time via inline FTIR or Raman spectroscopy .
Methodological Best Practices
- Data Reproducibility : Adopt standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) for biological assays, including positive/negative controls and blinded data analysis .
- Contradiction Resolution : When conflicting data arise, use factorial experimental designs to isolate variables (e.g., solvent vs. temperature effects) and apply Bayesian statistical models to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
